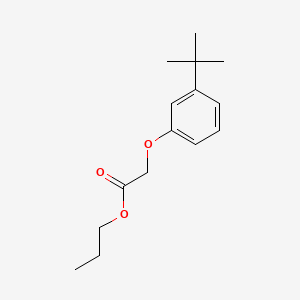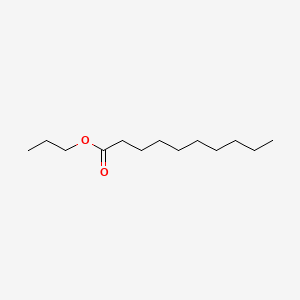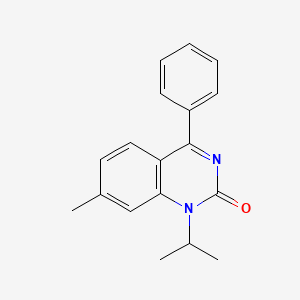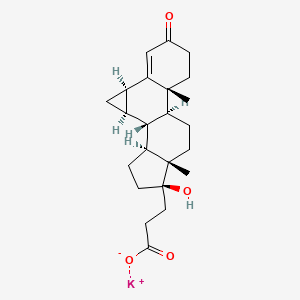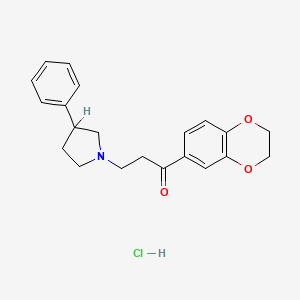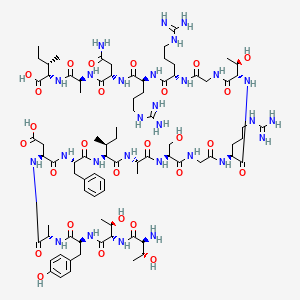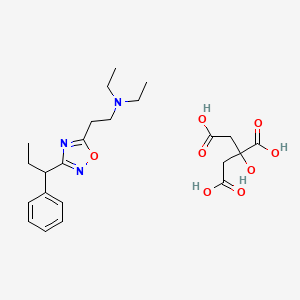
Proxazolcitrat
Übersicht
Beschreibung
Proxazol-Citrat ist eine chemische Verbindung, die für ihre analgetischen und entzündungshemmenden Eigenschaften bekannt ist. Sie wird hauptsächlich zur Behandlung von funktionellen Magen-Darm-Erkrankungen eingesetzt. Proxazol-Citrat ist ein spasmolytisches Mittel, das heißt, es hilft, Muskelkrämpfe, insbesondere im Magen-Darm-Trakt, zu lindern .
Wissenschaftliche Forschungsanwendungen
Proxazol-Citrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der Chemie von Oxadiazolen und deren Derivaten verwendet.
Biologie: Proxazol-Citrat wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum untersucht.
Medizin: Es wird zur Behandlung von Magen-Darm-Erkrankungen eingesetzt und hat aufgrund seiner entzündungshemmenden und analgetischen Eigenschaften Potenzial für die Behandlung anderer Erkrankungen gezeigt.
Industrie: Proxazol-Citrat wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in Qualitätskontrollprozessen verwendet
Wirkmechanismus
Der Wirkmechanismus von Proxazol-Citrat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wirkt hauptsächlich auf die glatte Muskulatur des Magen-Darm-Trakts, wo es seine spasmolytischen Wirkungen entfaltet. Proxazol-Citrat hemmt die Kontraktion dieser Muskeln, wodurch Krämpfe und damit verbundene Schmerzen gelindert werden. Die genauen molekularen Mechanismen, die beteiligt sind, umfassen die Modulation von Ionenkanälen und Rezeptoren, die die Muskelkontraktion regulieren .
Wirkmechanismus
Target of Action
Proxazole citrate, also known as Pirecin, is a spasmolytic papaverine-like agent .
Mode of Action
It is known to exhibit antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .
Biochemical Pathways
It is known to affect the smooth muscles of the digestive and genito-urinary systems .
Pharmacokinetics
It is known that proxazole is excreted both in feces and urine mainly as inactive metabolites .
Result of Action
It is known to have veterinary uses against gastritis, infective and non-infective gastro-enteritis, urethritis, cystitis, and spastic states with an inflammatory component of the smooth muscles of the digestive and genito-urinary systems .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Proxazole citrate are not fully understood due to limited research. It is known that Proxazole citrate interacts with various enzymes, proteins, and other biomolecules in the body. These interactions are crucial for its analgesic and anti-inflammatory effects .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that Proxazole citrate may play a role in switching between oxidative phosphorylation and the Warburg effect, a metabolic pathway that is often upregulated in cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Die Synthese von Proxazol-Citrat umfasst mehrere Schritte. Der primäre Syntheseweg beinhaltet die Bildung des Oxadiazolrings, der ein wichtiger struktureller Bestandteil von Proxazol-Citrat ist. Dies wird typischerweise durch eine Cyclisierungsreaktion unter Einbeziehung von Nitriloxiden und ungesättigten Verbindungen erreicht. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren wie Kupfer (I) oder Ruthenium (II), um den Cycloadditionsprozess zu erleichtern .
Für die industrielle Produktion wird Proxazol-Citrat in großen Mengen unter Verwendung optimierter Reaktionsbedingungen synthetisiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die sorgfältige Kontrolle von Temperatur, Druck und der Konzentration der Reaktanten, um das gewünschte Produkt effizient zu erhalten .
Chemische Reaktionsanalyse
Proxazol-Citrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Proxazol-Citrat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, typischerweise in Gegenwart von Reduktionsmitteln wie Wasserstoff oder Hydriden.
Substitution: Proxazol-Citrat kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. .
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxadiazolderivaten führen, während die Reduktion Amin-Derivate erzeugen kann.
Analyse Chemischer Reaktionen
Proxazole citrate undergoes various chemical reactions, including:
Oxidation: Proxazole citrate can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.
Substitution: Proxazole citrate can participate in substitution reactions where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Proxazol-Citrat ist aufgrund seiner spezifischen Struktur und seiner spasmolytischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen andere Oxadiazolderivate, die auch verschiedene biologische Aktivitäten wie antimikrobielle, antivirale und krebshemmende Eigenschaften aufweisen. Einige dieser ähnlichen Verbindungen sind:
Isoxazole: Bekannt für ihre antimikrobiellen und antiviralen Aktivitäten.
Chinolin-Derivate: Für ihre krebshemmenden Eigenschaften untersucht.
Andere Oxadiazole: Werden in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten eingesetzt
Proxazol-Citrat zeichnet sich durch seine spezifische Anwendung bei der Behandlung von Magen-Darm-Erkrankungen und seine einzigartige Kombination aus analgetischen und entzündungshemmenden Wirkungen aus.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAULHLDTDDABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048760 | |
| Record name | Proxazole citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-35-4 | |
| Record name | Proxazole citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxazole citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proxazole citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROXAZOLE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?
A: The research primarily explores Proxazole citrate's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].
Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of Proxazole citrate being explored?
A2: Yes, the research suggests that Proxazole citrate may have potential applications beyond treating ulcers. Studies have investigated its effects on:
- Labor: Its use during labor has been explored [].
- Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
- Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
- Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].
Q3: What methods were employed to study the effects of Proxazole citrate on stomach diseases?
A: Researchers utilized direct injection techniques using a gastrofiberscope to study Proxazole citrate's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.
Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?
A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding Proxazole citrate's role within the context of peptic ulcer management.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


